molecular formula C11H14N2O3 B2440686 N-ethyl-N'-(3-methoxyphenyl)oxamide CAS No. 357268-89-4

N-ethyl-N'-(3-methoxyphenyl)oxamide

Cat. No. B2440686
CAS RN: 357268-89-4
M. Wt: 222.244
InChI Key: BGCZGWIVUMCVHE-UHFFFAOYSA-N
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Description

N-ethyl-N'-(3-methoxyphenyl)oxamide, also known as fenamidone, is a fungicide that belongs to the class of carboxamides. It was first introduced in 2002 and is widely used in agriculture to control fungal diseases in crops such as grapes, potatoes, and tomatoes. Fenamidone has gained popularity due to its broad-spectrum activity against various plant pathogenic fungi and its ability to control diseases that have developed resistance to other fungicides.

Scientific Research Applications

Nonlinear Optical Applications

The compound has been used in the study of nonlinear optical applications. For instance, it has been used in the synthesis of organic co-crystals for third harmonic nonlinear optical applications . The co-crystals were grown by slow evaporation method using ethanol solvent, and their structural parameters and crystalline nature were analyzed by X-ray diffraction techniques .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

Oxamide derivatives, such as N-ethyl-N’-(3-methoxyphenyl)oxamide, have been synthesized and evaluated as potential AChE and BuChE inhibitors against Alzheimer’s disease (AD) . Their inhibitory ability was compared to chosen reference compounds .

DNA Binding Properties

The compound has been used in the study of DNA-binding properties. For instance, binuclear Cu(II) complexes of N-phenolato-N’-(3-dimethylaminopropyl)oxamide have been synthesized and their DNA-binding properties were studied . The experimental evidence suggests that the ligand binds to DNA via a groove binding mode, while the binuclear complexes bind intercalatively to DNA .

Synthesis of Binuclear Copper (II) Complexes

The compound has been used in the synthesis of binuclear copper (II) complexes . These complexes have been characterized and their biological properties have been studied .

Lipoxygenase Inhibition Activity

Oxamide ligands, such as N-ethyl-N’-(3-methoxyphenyl)oxamide, have been synthesized and evaluated for their lipoxygenase inhibition activity .

Molecular Docking

The compound has been used in molecular docking studies. For instance, oxamide and fumaramide analogs have been synthesized and their docking and biological evaluation as potential AChE and BuChE inhibitors have been conducted .

properties

IUPAC Name

N-ethyl-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZGWIVUMCVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-(3-methoxyphenyl)ethanediamide

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